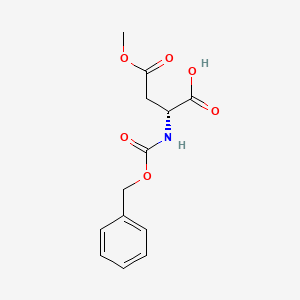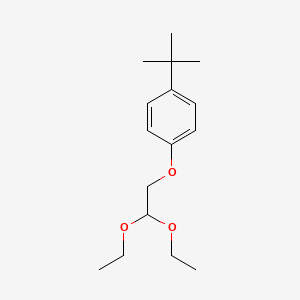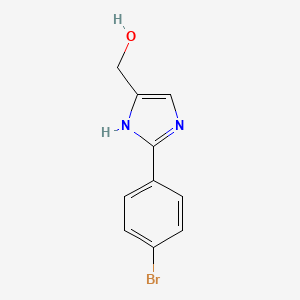![molecular formula C10H20O3 B11745673 1-Propene, 3-[3-(3-methoxypropoxy)propoxy]- CAS No. 79313-21-6](/img/structure/B11745673.png)
1-Propene, 3-[3-(3-methoxypropoxy)propoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propene, 3-[3-(3-methoxypropoxy)propoxy]- is an organic compound with the molecular formula C10H20O3. It is a colorless liquid with a slight ether-like odor. This compound is primarily used in organic synthesis and serves as an intermediate in various chemical reactions .
Preparation Methods
The synthesis of 1-Propene, 3-[3-(3-methoxypropoxy)propoxy]- involves multiple steps. One common method includes the reaction of 1-propene with 3-(3-methoxypropoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods often involve similar multi-step reactions but are optimized for higher yields and purity .
Chemical Reactions Analysis
1-Propene, 3-[3-(3-methoxypropoxy)propoxy]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated alcohols.
Scientific Research Applications
1-Propene, 3-[3-(3-methoxypropoxy)propoxy]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propene, 3-[3-(3-methoxypropoxy)propoxy]- involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of aldehydes or carboxylic acids. In reduction reactions, it interacts with hydrogen in the presence of a catalyst to form alcohols. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
1-Propene, 3-[3-(3-methoxypropoxy)propoxy]- can be compared with similar compounds such as:
1-Propene, 3-propoxy-: This compound has a similar structure but lacks the methoxy group, making it less reactive in certain chemical reactions.
1-Propene, 3-methoxy-: This compound has a simpler structure and is used in different types of reactions compared to 1-Propene, 3-[3-(3-methoxypropoxy)propoxy]-.
The unique structure of 1-Propene, 3-[3-(3-methoxypropoxy)propoxy]- makes it particularly useful in specific synthetic applications where its reactivity and functional groups are advantageous .
Properties
CAS No. |
79313-21-6 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1-methoxy-3-(3-prop-2-enoxypropoxy)propane |
InChI |
InChI=1S/C10H20O3/c1-3-6-12-9-5-10-13-8-4-7-11-2/h3H,1,4-10H2,2H3 |
InChI Key |
SUYJKSCZQUDNKH-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOCCCOCC=C |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11745595.png)
![N-(Benzo[d]oxazol-2-ylmethyl)ethanamine](/img/structure/B11745602.png)
![1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11745606.png)
![2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11745609.png)


amine](/img/structure/B11745636.png)

![1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11745652.png)
![1-Propene, 3-[3-(3-methoxypropoxy)propoxy]-](/img/structure/B11745655.png)
![[(1,4-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11745668.png)
![Carbamic acid, [3-amino-2-(aminomethyl)-2-methylpropyl]-, 1,1-dimethylethyl](/img/structure/B11745678.png)

![1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11745688.png)
